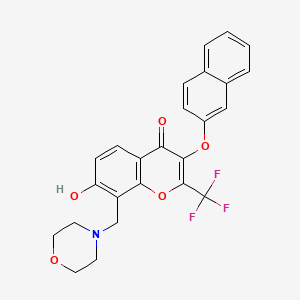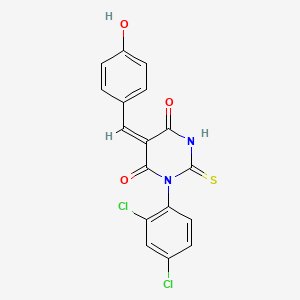
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI belongs to the family of bisarylidene cyclic ketones and is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells.
作用機序
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione inhibits NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) domain of the enzyme. This binding prevents the transfer of electrons from NADPH to FAD, which is necessary for the generation of ROS. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a competitive inhibitor of NADPH oxidase and has a high affinity for the enzyme.
Biochemical and Physiological Effects
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been shown to have various biochemical and physiological effects in cells. By inhibiting NADPH oxidase, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can reduce the production of ROS and thereby modulate various cellular processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
実験室実験の利点と制限
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has several advantages for lab experiments. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a potent inhibitor of NADPH oxidase and has a high affinity for the enzyme. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is also stable and can be stored for a long time. However, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has some limitations for lab experiments. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a synthetic compound and can be expensive to produce. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can also have off-target effects, which can complicate the interpretation of the results.
将来の方向性
There are several future directions for the use of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione in scientific research. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be used to study the role of ROS in aging and age-related diseases. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can also be used to study the role of ROS in stem cell differentiation and regeneration. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be used in combination with other inhibitors to explore the synergistic effects of ROS inhibition. Finally, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be used to develop new drugs for the treatment of diseases that are associated with ROS overproduction.
Conclusion
In conclusion, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a synthetic compound that has been widely used in scientific research. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a potent inhibitor of NADPH oxidase and has been used to study the role of ROS in various biological processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione in scientific research, which can lead to the development of new drugs for the treatment of diseases that are associated with ROS overproduction.
合成法
The synthesis of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione involves the condensation of 2,4-dimethoxybenzaldehyde with 2,5-piperazinedione in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to form 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione. The yield of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been extensively used in scientific research as a tool to study the role of ROS in various biological processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a potent inhibitor of NADPH oxidase, which is a major source of ROS in cells. By inhibiting NADPH oxidase, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can reduce the production of ROS and thereby modulate various cellular processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been used to study the role of ROS in inflammation, cancer, cardiovascular diseases, and neurodegenerative diseases.
特性
IUPAC Name |
(3E,6E)-3,6-bis[(2,4-dimethoxyphenyl)methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-27-15-7-5-13(19(11-15)29-3)9-17-21(25)24-18(22(26)23-17)10-14-6-8-16(28-2)12-20(14)30-4/h5-12H,1-4H3,(H,23,26)(H,24,25)/b17-9+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYLMKJLKKRKBV-BEQMOXJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=CC3=C(C=C(C=C3)OC)OC)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/NC(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5912473.png)
![2-({[1-(2,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5912481.png)
![3-{4-[4-(2-amino-2-oxoethoxy)-3-iodo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5912485.png)
![N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5912493.png)
![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5912503.png)

![N'-(3,4-diethoxybenzylidene)-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5912514.png)


![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)



![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)